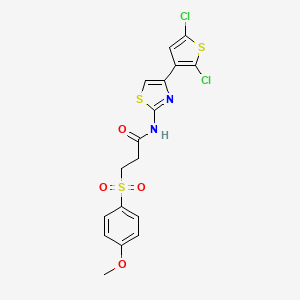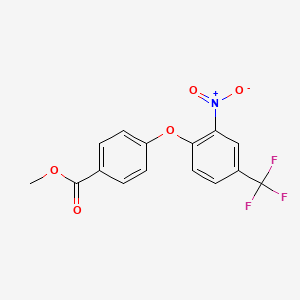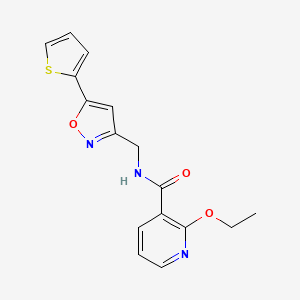![molecular formula C18H18N4O6 B3013024 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide CAS No. 548478-81-5](/img/structure/B3013024.png)
2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide is a benzamide derivative characterized by the presence of nitro groups and an amide linkage. Benzamide derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound suggests it may have unique chemical and physical properties, as well as reactivity patterns that could be of interest in various chemical synthesis and pharmaceutical research contexts.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, the reductive transamidation reaction between N-acyl benzotriazoles and organic nitro compounds, as described in the first paper, could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of related compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, involves multiple steps including chlorination, aminolysis, and reduction, which could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their reactivity and physical properties. The crystal structure of a related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was determined using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Such structural analyses are essential for understanding the molecular geometry and electronic distribution in this compound, which in turn influences its chemical behavior.
Chemical Reactions Analysis
The reactivity of benzamide derivatives with nitro groups can involve various chemical reactions. For example, the nucleophilic substitution reaction reported in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole indicates that nitro-substituted benzamides can participate in reactions without the need for additional bases . This suggests that the target compound may also undergo similar substitution reactions. Moreover, the double functionalization of 2′-amino-biphenyl-2-ols to synthesize 4-nitro-dibenzofurans involves nitration and cycloetherification, which could be relevant for modifying the nitro groups in this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of nitro groups and the amide linkage can affect the compound's solubility, melting point, and stability. While the papers provided do not directly discuss the physical properties of this compound, the synthesis and characterization of similar compounds, such as the concise synthesis of 4-amino-2-fluoro-N-methyl-benzamide, provide a basis for predicting the properties of the target compound . The methods used for purification and characterization, including spectroscopic and elemental analysis, are also applicable to the analysis of this compound .
Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
- A study on isomeric nitro substituted symmetrical benzamides, including 2-nitro-N-(2-nitrobenzoyl)benzamide (ASP4), highlighted their potential in stabilizing structures due to intermolecular hydrogen bonds and π–π interactions. ASP4 showed promising anticancer drug candidacy with lower toxicity towards normal cells compared to ASP5 (Ahmad et al., 2022).
Amoebicidal Activity
- A synthesis of various N-substituted 2-nitro, 4,5-dimethoxy-benzamides aimed to develop potent amoebicides. However, in vitro screening against E. histolytica showed that these compounds did not exhibit significant amoebicidal activity (Misra Vs & Saxena Vk, 1976).
Polymer Synthesis and Characterization
- Research on a new diamine monomer containing flexible sulfone, sulfide, and amide units found that the reaction of 4-aminothiophenol with 4-nitrobenzoyl chloride led to the creation of N-(4-mercapto-phenyl)-4-nitrobenzamide. This compound was used in the synthesis of various polyimides, with a focus on their thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).
Prokinetic Agents
- Novel benzamide derivatives, including those related to 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, were synthesized and evaluated for their gastrointestinal prokinetic activities. These compounds showed promise as potential agents for enhancing gastrointestinal motility (Sakaguchi et al., 2001).
Mass Spectrometry and Fragmentation Studies
- Derivatives of N-linked glycans, including those from 4-amino-N-(2-diethylaminoethyl)benzamide, were analyzed using electrospray and collision-induced dissociation fragmentation spectra to understand their molecular properties (Harvey, 2000).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzanilides, have been reported to bind to a wide variety of receptor types .
Mode of Action
It’s known that nitro compounds can undergo various reactions, including free radical reactions . In such reactions, the nitro group can lose an atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s worth noting that nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The molecular weight of the compound is 406358 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Based on its structure, it could potentially interact with various cellular targets and induce a range of biological effects .
Propriétés
IUPAC Name |
2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-17(13-7-1-3-9-15(13)21(25)26)19-11-5-6-12-20-18(24)14-8-2-4-10-16(14)22(27)28/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHOLTBBXPULDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)


![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)
